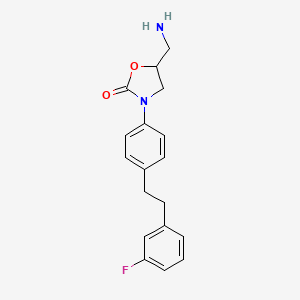
(4S,4'S)-2,2'-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4S,4’S)-2,2’-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic molecule that features multiple oxazole rings and phenyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of oxazole rings and the introduction of phenyl groups. Typical synthetic routes may include:
Formation of Oxazole Rings: This can be achieved through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of Phenyl Groups: This step may involve Friedel-Crafts alkylation or acylation reactions.
Coupling Reactions: The final steps may involve coupling reactions to link the various parts of the molecule together.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The oxazole rings may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the oxazole rings or phenyl groups.
Substitution: The phenyl groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a pharmaceutical agent, given the biological activities associated with oxazole-containing compounds.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of this compound lies in its specific arrangement of oxazole rings and phenyl groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C33H35N3O3 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(4S)-2-[[3-(4,5-dihydro-1,3-oxazol-2-ylmethyl)-2,4,6-trimethyl-5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H35N3O3/c1-21-26(16-31-34-14-15-37-31)22(2)28(18-33-36-30(20-39-33)25-12-8-5-9-13-25)23(3)27(21)17-32-35-29(19-38-32)24-10-6-4-7-11-24/h4-13,29-30H,14-20H2,1-3H3/t29-,30-/m1/s1 |
InChI Key |
BCVCEBQSGZMMPC-LOYHVIPDSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1CC2=N[C@H](CO2)C3=CC=CC=C3)C)CC4=N[C@H](CO4)C5=CC=CC=C5)C)CC6=NCCO6 |
Canonical SMILES |
CC1=C(C(=C(C(=C1CC2=NC(CO2)C3=CC=CC=C3)C)CC4=NC(CO4)C5=CC=CC=C5)C)CC6=NCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
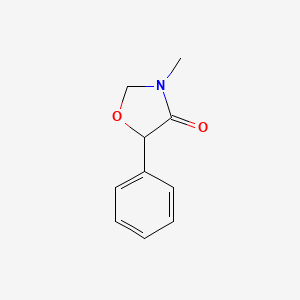
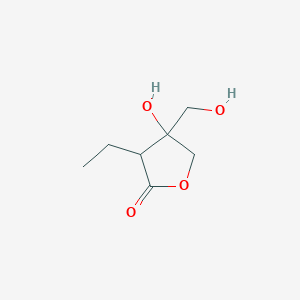
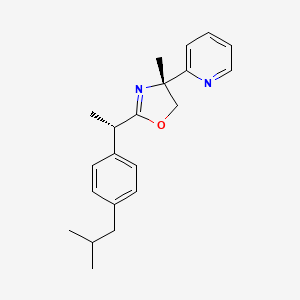

![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
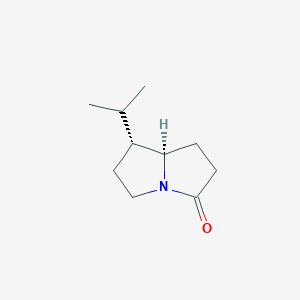
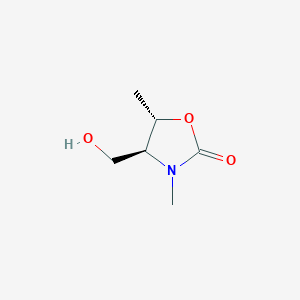
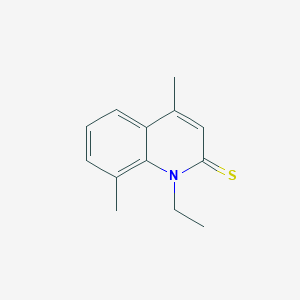
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)

